1-(Pyrimidin-5-yl)propan-1-imine

Physicochemical profiling Protonation state pH-dependent reactivity

1-(Pyrimidin-5-yl)propan-1-imine (CAS 1404364-95-9; synonym 5-Pyrimidinemethanimine, α-ethyl-) is a small-molecule heterocyclic building block bearing an imine functional group directly attached to the pyrimidine C5 position. Its molecular formula is C₇H₉N₃ (MW 135.17 g/mol), and computationally predicted physicochemical parameters include a boiling point of 258.0±22.0 °C, a density of 1.10±0.1 g/cm³, and a pKa of 5.79±0.50.

Molecular Formula C7H9N3
Molecular Weight 135.17 g/mol
Cat. No. B11718551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyrimidin-5-yl)propan-1-imine
Molecular FormulaC7H9N3
Molecular Weight135.17 g/mol
Structural Identifiers
SMILESCCC(=N)C1=CN=CN=C1
InChIInChI=1S/C7H9N3/c1-2-7(8)6-3-9-5-10-4-6/h3-5,8H,2H2,1H3
InChIKeyPMONSSRXZGWYCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pyrimidin-5-yl)propan-1-imine – Identified Chemical Structure, Physicochemical Profile, and Procurement-Grade Baseline


1-(Pyrimidin-5-yl)propan-1-imine (CAS 1404364-95-9; synonym 5-Pyrimidinemethanimine, α-ethyl-) is a small-molecule heterocyclic building block bearing an imine functional group directly attached to the pyrimidine C5 position [1]. Its molecular formula is C₇H₉N₃ (MW 135.17 g/mol), and computationally predicted physicochemical parameters include a boiling point of 258.0±22.0 °C, a density of 1.10±0.1 g/cm³, and a pKa of 5.79±0.50 . The compound is commercially catalogued by multiple chemical suppliers, indicating established synthetic accessibility, though published biological or pharmacological data remain extremely limited [2].

Why Generic Substitution of 1-(Pyrimidin-5-yl)propan-1-imine by Its Closest Analogs Introduces Uncontrolled Risk


Close structural analogs—such as the ketone counterpart 1-(pyrimidin-5-yl)propan-1-one (CAS 852180-02-0), the reduced amine 3-(pyrimidin-5-yl)propan-1-amine (CAS 112104-02-6), and the positional isomer 1-(pyrimidin-2-yl)propan-1-imine—differ fundamentally in key properties that govern reactivity, purification, and downstream handling . The imine group (C=N) in the target compound provides a distinct electrophilic centre and hydrogen-bond acceptor profile absent in the amine, while its pKa of ~5.79 differs markedly from the amine's pKa of ~9.86, leading to substantially different protonation states under physiological or reaction conditions . Furthermore, the C5 attachment on the pyrimidine ring alters both steric and electronic environments compared to C2-substituted isomers, affecting regioselectivity in subsequent synthetic transformations [1]. Interchanging any of these compounds without verifying these quantifiable property differences can result in failed reactions, altered selectivity, or inconsistent biological readouts.

1-(Pyrimidin-5-yl)propan-1-imine – Quantifiable Differentiation Evidence Against Closest Analogs


pKa Shift of ~4 Logarithmic Units Relative to the Amine Analog Alters Protonation-Dependent Reactivity

The predicted pKa of 1-(pyrimidin-5-yl)propan-1-imine is 5.79 ± 0.50, whereas the corresponding reduced amine analog 3-(pyrimidin-5-yl)propan-1-amine has a predicted pKa of 9.86 ± 0.10 . This represents a difference of approximately 4 logarithmic units (approximately 10,000-fold difference in protonation equilibrium at neutral pH). Such a difference means the imine is predominantly neutral at physiological pH while the amine is predominantly protonated, critically affecting solubility, membrane permeability, salt formation, and chromatography retention behaviour [1].

Physicochemical profiling Protonation state pH-dependent reactivity

Density Difference of +0.036 g/cm³ vs. the Amine Analog Affects Gravimetric Handling and Formulation

The predicted density of 1-(pyrimidin-5-yl)propan-1-imine is 1.10 ± 0.1 g/cm³, while the structurally closest amine analog 3-(pyrimidin-5-yl)propan-1-amine has a predicted density of 1.064 g/cm³ . The absolute density increase of +0.036 g/cm³ (approximately +3.4%) means that a 1-litre container filled with the imine would contain roughly 36 g more material than the same volume of the amine, a non-trivial deviation for gravimetric dispensing in high-throughput or scaled synthesis workflows [1].

Material handling Density Formulation consistency

Unique Imine C=N Electrophilic Warhead Enables Condensation Chemistry Not Accessible to Ketone or Amine Analogs

The imine functional group (C=N) in 1-(pyrimidin-5-yl)propan-1-imine provides a reactive electrophilic centre that engages in condensation reactions with nitrogenous nucleophiles such as hydrazine hydrate, enabling the construction of annulated heterocyclic systems via Dimroth-type rearrangement [1]. This reactivity is structurally absent in the ketone analog 1-(pyrimidin-5-yl)propan-1-one (C=O group, different electronic character) and the amine analog (saturated C–N single bond, nucleophilic rather than electrophilic). The imine can directly form substituted pyrimidines and fused heterocycles in a one-pot format, whereas the ketone requires prior conversion steps or different reagent systems to achieve comparable annulation outcomes [2].

Synthetic utility Imine reactivity Heterocyclic annulation

C5 Pyrimidine Substitution Pattern Confers Regioselectivity Advantages Over C2-Positional Isomers in Cross-Coupling and C–H Functionalization

The pyrimidine C5 position, to which the propan-1-imine chain is attached in the target compound, is known in pyrimidine chemistry to be sterically less hindered and electronically distinct from the C2 and C4/C6 positions adjacent to ring nitrogen atoms [1]. Positional isomers such as 1-(pyrimidin-2-yl)propan-1-imine (C2 attachment) place the substituent adjacent to two ring nitrogens, which can coordinate metals and interfere with metal-catalysed cross-coupling reactions or lead to undesired chelation [2]. While direct comparative catalytic efficiency data between these specific positional isomers are not published, the established pyrimidine reactivity hierarchy supports the C5-substituted isomer as the more reliable substrate for Pd-catalysed transformations, an inference corroborated by extensive literature on C5-selective functionalization of pyrimidine scaffolds .

Regioselectivity Cross-coupling Pyrimidine positional isomer

Evidence-Backed Application Scenarios Where 1-(Pyrimidin-5-yl)propan-1-imine Is the Preferred Procurement Choice


Focused Heterocyclic Library Synthesis via Imine Condensation Chemistry

For medicinal chemistry groups constructing focused libraries of annulated pyrimidine heterocycles, 1-(pyrimidin-5-yl)propan-1-imine provides a pre-installed imine electrophile that directly engages nitrogenous nucleophiles (e.g., hydrazine hydrate) to yield substituted pyrimidines, which can subsequently react with diverse reagents to generate Dimroth-rearranged isomeric pairs [1]. This one-pot, imine-driven approach is not replicable with the ketone or amine analogs without additional functional group interconversion steps. Procurement of the imine building block is thus the higher-efficiency choice for library generation.

pH-Dependent Extraction and Purification Workflows Exploiting the Low pKa

The predicted pKa of 5.79 ± 0.50 means the compound remains predominantly neutral at mildly acidic to neutral pH, differing sharply from the amine analog (pKa ~9.86) which is largely protonated under the same conditions . This property can be exploited in liquid-liquid extraction and ion-exchange chromatography: the imine partitions into organic solvents at pH values where the amine remains in the aqueous phase. Process chemists designing work-up and purification protocols should select the imine when a neutral, organic-soluble species is required at pH 6–8.

Metal-Catalysed Cross-Coupling on the Pyrimidine Scaffold Requiring Minimal Chelation Interference

The C5 attachment of the propan-1-imine chain places the substituent at the pyrimidine position least likely to coordinate catalytic metals, reducing the risk of catalyst sequestration compared to C2- or C4-substituted isomers [1]. Although no direct comparative catalytic turnover data exist for these specific compounds, the class-level evidence strongly favours C5-substituted pyrimidines for Pd- and Cu-catalysed transformations. Researchers planning C–H activation, Suzuki, or Buchwald–Hartwig couplings on the pyrimidine core should preferentially source the C5 isomer to minimise side reactions.

Gravimetric and Volumetric Formulation Where Density Accuracy Is Critical

With a predicted density of 1.10 g/cm³, 1-(pyrimidin-5-yl)propan-1-imine is approximately 3.4% denser than its closest amine analog (1.064 g/cm³) . In automated high-throughput dispensing systems or scaled batch reactions that rely on volumetric pumps, this density difference translates to a mass error of ~36 g per litre if the wrong analog is assumed. Procurement specifications should explicitly verify identity and density to avoid stoichiometric drift in parallel synthesis or process development.

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